2-[Bis(2-methylphenyl)phosphoryl]-N,N-diethylacetamide
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Overview
Description
2-[Bis(2-methylphenyl)phosphoryl]-N,N-diethylacetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a phosphoryl group bonded to two 2-methylphenyl groups and an N,N-diethylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-methylphenyl)phosphoryl]-N,N-diethylacetamide typically involves the reaction of bis(2-methylphenyl)phosphine oxide with N,N-diethylacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-[Bis(2-methylphenyl)phosphoryl]-N,N-diethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it to lower oxidation state derivatives.
Substitution: It can participate in substitution reactions where one or more groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the substituents involved but typically involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl derivatives, while reduction could produce phosphine derivatives .
Scientific Research Applications
2-[Bis(2-methylphenyl)phosphoryl]-N,N-diethylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[Bis(2-methylphenyl)phosphoryl]-N,N-diethylacetamide involves its interaction with specific molecular targets. The phosphoryl group plays a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylbenzoyl bis(4-methylphenyl)phosphine oxide: Similar in structure but with different substituents.
Bis(2-methylphenyl)phosphine oxide: Lacks the N,N-diethylacetamide moiety.
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: Another related compound with distinct properties.
Uniqueness
2-[Bis(2-methylphenyl)phosphoryl]-N,N-diethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
101465-37-6 |
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Molecular Formula |
C20H26NO2P |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-bis(2-methylphenyl)phosphoryl-N,N-diethylacetamide |
InChI |
InChI=1S/C20H26NO2P/c1-5-21(6-2)20(22)15-24(23,18-13-9-7-11-16(18)3)19-14-10-8-12-17(19)4/h7-14H,5-6,15H2,1-4H3 |
InChI Key |
SJMRSSLTAGYQAV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CP(=O)(C1=CC=CC=C1C)C2=CC=CC=C2C |
Origin of Product |
United States |
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